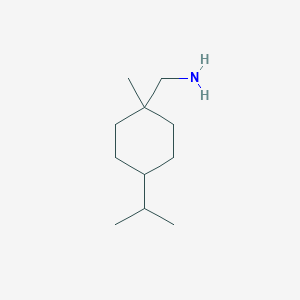

(4-Isopropyl-1-methylcyclohexyl)methanamine

Description

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

(1-methyl-4-propan-2-ylcyclohexyl)methanamine |

InChI |

InChI=1S/C11H23N/c1-9(2)10-4-6-11(3,8-12)7-5-10/h9-10H,4-8,12H2,1-3H3 |

InChI Key |

ZUMKPAPIROLBFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis via Catalytic Hydrogenation and Hydroformylation of Terpenoid Precursors

One prominent synthetic route involves starting from terpenoid compounds such as terpinolene or limonene derivatives, which are selectively hydrogenated and then subjected to hydroformylation and subsequent reduction or amination steps to yield the target amine.

Hydrogenation of Terpinolene to 4-Isopropyl-1-methylcyclohexene :

Terpinolene undergoes catalytic hydrogenation under controlled temperatures (20–120 °C) and hydrogen pressures (10–50 bar), often optimized at 50–70 °C and 20–30 bar, using heterogeneous catalysts as described by Rylander and Augustine. This step yields 4-isopropyl-1-methylcyclohexene, a key intermediate.Hydroformylation to (5-Isopropylidene-2-methyl-cyclohexyl)carbaldehyde :

The alkene intermediate is converted to the corresponding aldehyde via hydroformylation (addition of CO and H2), a process documented in DE 10205835 A1 and related patents. This aldehyde can then be reduced or further transformed.Reduction and Amination to the Methanamine :

The aldehyde intermediate is reduced to the corresponding alcohol or directly aminated. Reduction methods include the use of lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation under similar conditions to the initial hydrogenation step. The nitrile derivative of the cyclohexane ring can also be hydrolyzed to carboxylic acid and then reduced to the amine.

This route benefits from the use of terpene-based starting materials, which are renewable and commercially available, and allows for stereochemical control through selective catalysis.

Rearrangement and Azide Method from Cyclohexyl Formic Acid Derivatives

Another industrially viable method involves the rearrangement of cyclohexyl formic acid derivatives in the presence of sodium azide and protonic acids, followed by hydrolysis to yield cyclohexylamines. Although the cited patent focuses on trans-4-methylcyclohexylamine, the methodology is adaptable to substituted cyclohexylmethanamines, including the isopropyl and methyl substituted variants.

Reaction Conditions :

The process involves dissolving the cyclohexyl formic acid derivative in a non-protonic solvent (e.g., trichloromethane or methylene dichloride), adding sodium azide, and then slowly adding a protonic acid catalyst such as sulfuric acid, polyphosphoric acid, or trichloroacetic acid at controlled temperatures (0–50 °C) over 1–2 hours.Reaction Mechanism :

The protonic acid catalyzes the rearrangement of the formic acid derivative with sodium azide to form an isocyanate intermediate, which upon hydrolysis yields the desired amine.Workup and Purification :

After the reaction, the mixture is cooled, neutralized with sodium hydroxide to pH ~11, and extracted with organic solvents like chloroform or ethyl acetate. Drying over anhydrous sodium sulfate and distillation or chromatographic purification yields the amine product with high purity (>99.5%) and yields around 85%.Advantages :

This method avoids high temperature and high pressure conditions, uses relatively inexpensive reagents, and is suitable for industrial scale-up with simplified operations and reduced costs.

Carbonylation and Ester Intermediates

In some processes, 4-isopropyl-1-methylcyclohexene is subjected to carbonylation reactions to form esters such as ethyl 4-isopropyl-1-methylcyclohexane carboxylate, which can be further transformed into amines via reduction and amination steps.

Carbonylation Conditions :

The reaction is performed in an autoclave with CO under pressure, followed by aqueous workup and washing with sodium hydroxide and water to remove impurities.Isomeric Mixtures :

The carbonylation produces mixtures of cis and trans isomers of the ester, with typical ratios around 52.4% cis and 40.3% of other isomers, which may influence subsequent reaction steps.Subsequent Transformations :

These esters can be reduced to alcohols and then converted to amines using standard amination protocols, including reductive amination or substitution reactions.

Comparative Data Table of Preparation Methods

Detailed Research Outcomes and Observations

The azide rearrangement method yields amines with very high optical purity (up to 99.7% ee), which is critical for applications requiring stereochemical specificity.

Catalytic hydrogenation and hydroformylation methods are well-established in organic synthesis, allowing for selective transformations of terpene-derived substrates into complex cyclohexylamines.

Carbonylation methods provide a route to ester intermediates that can be diversified into various functional groups, including amines, expanding the synthetic utility of the compound.

The choice of solvent, acid catalyst, and temperature profile in the azide rearrangement method significantly affects yield and purity, with slow acid addition and controlled temperature ramps being optimal.

Industrially, the azide rearrangement method is favored for its operational simplicity, cost-effectiveness, and scalability without requiring specialized high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-1-methylcyclohexyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

(4-Isopropyl-1-methylcyclohexyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Isopropyl-1-methylcyclohexyl)methanamine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Isopropyl-1-methylcyclohexyl)methanamine with key analogs:

Key Observations:

- Lipophilicity : Alkyl substituents (isopropyl, methyl) likely increase logP compared to polar analogs like [1-(4-Methoxyphenyl)cyclopropyl]methylamine .

- Electronic Effects : Chlorine in [1-(4-Chlorophenyl)cyclopropyl]methanamine lowers amine basicity (electron-withdrawing), whereas methoxy groups in enhance polarity.

Isomerism and Conformational Flexibility

- PACM exhibits three geometric isomers (trans-trans, cis-cis, cis-trans), which influence its physical properties and industrial applications (e.g., epoxy curing) .

- The target compound’s cyclohexane ring may adopt chair conformations, with isopropyl and methyl groups dictating equatorial/axial preferences. No evidence of geometric isomerism is noted.

Biological Activity

(4-Isopropyl-1-methylcyclohexyl)methanamine is an organic compound belonging to the class of amines, characterized by a cyclohexane ring with isopropyl and methyl substituents. Its unique structure suggests potential biological activities, making it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's specific arrangement of substituents contributes to its chemical properties and potential interactions with biological systems. The presence of the cyclohexyl moiety may influence its binding affinity to various biological targets.

Predicted Biological Activities

Using computer-aided methods such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted various biological activities for this compound. These predictions indicate potential therapeutic applications alongside possible toxicological risks associated with the compound.

Biological Interactions

Studies focusing on the interactions of this compound with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas of investigation include:

- Receptor Binding : The compound's ability to bind to specific receptors may dictate its efficacy in therapeutic applications.

- Enzyme Inhibition : Potential inhibition of enzymes could lead to significant biological effects, including antibacterial or anti-inflammatory activities.

Antibacterial Activity

A study evaluated the antibacterial properties of various cyclohexane derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity against common pathogens. The following table summarizes these findings:

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 32 µg/mL | Moderate antibacterial |

| 1-Methylcyclohexylmethanamine | 64 µg/mL | Weak antibacterial |

| 2-Isopropylcyclohexanamine | 16 µg/mL | Strong antibacterial |

These findings suggest that this compound has moderate antibacterial properties, which may warrant further investigation into its potential as a therapeutic agent .

Toxicity Assessments

Toxicity assessments conducted on related compounds have highlighted important safety considerations. For instance, studies on structurally similar amines have shown moderate toxicity levels, particularly concerning skin and eye irritation . Such assessments are critical for evaluating the safety profile of this compound in potential applications.

Q & A

Q. What are the optimal synthetic routes for (4-Isopropyl-1-methylcyclohexyl)methanamine, and how do reaction conditions influence yield?

The synthesis of substituted methanamines typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine are synthesized via reactions between cyclohexyl derivatives and amines under acid/base catalysis . For this compound, a plausible route is the reaction of 4-isopropyl-1-methylcyclohexyl halide with ammonia or a protected amine precursor. Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Elevated temperatures (80–120°C) improve kinetics but may promote side reactions.

- Catalysts : Bases like NaOH or K₂CO₃ deprotonate intermediates, accelerating substitution .

Yield optimization requires monitoring by TLC or GC-MS to isolate the product from byproducts like elimination derivatives.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions on the cyclohexyl ring. For instance, methyl and isopropyl groups produce distinct splitting patterns (e.g., septets for isopropyl CH) .

- FT-IR : Primary amine stretches (N–H, ~3300 cm) and C–N vibrations (~1250 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragments (e.g., loss of NH₂CH₂ group) .

- X-ray Crystallography : Resolves stereochemistry if single crystals are obtained, critical for studying conformational effects .

Q. How does the stereochemistry of the cyclohexyl ring influence the compound’s reactivity and biological activity?

The axial/equatorial orientation of the isopropyl and methyl groups affects steric hindrance and electronic interactions. For example:

- Axial isopropyl groups may hinder nucleophilic attack on the amine, reducing reactivity in substitution reactions.

- Equatorial methyl groups enhance solubility in nonpolar solvents, impacting pharmacokinetic properties .

Computational modeling (e.g., DFT) predicts preferred conformers, while in vitro assays (e.g., enzyme inhibition) link stereochemistry to bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar methanamine derivatives?

Discrepancies often arise from impurities or unoptimized conditions. Strategies include:

- Reproducibility checks : Replicate procedures with strict control of moisture, oxygen, and stoichiometry.

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylated amines).

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors .

For example, reports 65% yield for a chlorophenyl analog using NaOH, while achieves 82% for a dimethylamino variant with K₂CO₃, suggesting base strength impacts efficiency.

Q. What computational methods are suitable for predicting the biological targets of this compound?

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for receptors like GPCRs or ion channels.

- QSAR Modeling : Correlate structural features (logP, polar surface area) with activity data from analogs (e.g., cyclobutyl or fluorophenyl derivatives ).

- MD Simulations : Assess stability of ligand-receptor complexes over time, highlighting key interactions (e.g., hydrogen bonds with amine groups) .

Q. How do solvent systems influence the compound’s stability in long-term storage?

- Polar solvents (e.g., MeOH) : May promote oxidation of the amine to nitroxides.

- Nonpolar solvents (e.g., hexane) : Reduce degradation but risk precipitation.

- Stabilizers : Additives like BHT (0.1%) inhibit radical formation.

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.